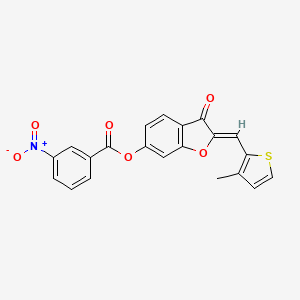
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C21H13NO6S and its molecular weight is 407.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzofuran moiety
- A thiophene derivative
- A nitrobenzoate group
These components contribute to its diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N1O4S1 |
| Molecular Weight | 365.42 g/mol |
| CAS Number | 929472-63-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylthiophene with appropriate benzofuran derivatives under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.004 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL |
| Bacillus cereus | 0.008 mg/mL |
In comparative studies, the compound's activity exceeded that of standard antibiotics like ampicillin and streptomycin by significant margins .
Anticancer Potential
Research into the anticancer potential of similar compounds has revealed their ability to induce apoptosis in cancer cells. Mechanisms include the inhibition of specific enzymes involved in cell proliferation and survival pathways. The compound's interaction with cellular targets is believed to modulate key signaling pathways, leading to reduced tumor growth.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : Binding to specific receptors could alter cellular signaling pathways.
- Oxidative Stress Induction : The compound may enhance oxidative stress within cells, leading to apoptosis in cancerous cells.
Case Studies
- Antimicrobial Efficacy : In a study involving various synthesized derivatives, the compound demonstrated superior efficacy against E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics .
- Cytotoxicity Assessment : Cytotoxicity assays performed on normal human fibroblast cells (MRC5) indicated that while the compound exhibits potent antimicrobial and anticancer activities, it maintains a favorable safety profile with minimal toxicity at therapeutic concentrations.
Propriétés
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO6S/c1-12-7-8-29-19(12)11-18-20(23)16-6-5-15(10-17(16)28-18)27-21(24)13-3-2-4-14(9-13)22(25)26/h2-11H,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCOKVBDMXYINE-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













